
Cytidine, 3'-azido-2',3'-dideoxy-2'-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro-: is a synthetic nucleoside analogue. This compound is structurally similar to natural nucleosides but contains modifications that confer unique properties. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and molecular biology, due to its potential antiviral and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- typically involves multiple steps. One common method includes the fluorination of a cytidine derivative followed by azidation. For instance, 5′-O-benzoyl-2′-deoxy-5-fluoro-2,3′-O-cyclouridine can be heated with lithium azide in dimethylformamide (DMF) to yield 3′-azido-5′-O-benzoyl-2′,3′-dideoxy-5-fluorouridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside analogue synthesis, such as the use of protecting groups and selective functionalization, are applicable.
Análisis De Reacciones Químicas
Types of Reactions: Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this are less commonly reported.
Common Reagents and Conditions:
Lithium Azide in DMF: Used for azidation reactions.
Hydrogenation Catalysts: Used for reduction of the azido group to an amine.
Oxidizing Agents: Specific agents depend on the desired oxidation product.
Major Products:
Aminated Derivatives: Resulting from the reduction of the azido group.
Fluorinated Nucleosides: Retaining the fluorine atom while undergoing other modifications.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nucleoside Analogues: Used as an intermediate in the synthesis of other modified nucleosides.
Biology:
Telomerase Inhibition: 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates, including this compound, inhibit telomerase activity, leading to telomere shortening in human cells.
Medicine:
Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA or RNA and terminating chain elongation.
Anticancer Research: Studied for its ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Industry:
Mecanismo De Acción
The mechanism of action of Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- involves its incorporation into DNA or RNA, where it acts as a chain terminator. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through pathways involving telomerase inhibition, ROS generation, and mitochondrial-mediated apoptosis .
Comparación Con Compuestos Similares
3′-Azido-2′,3′-dideoxyguanosine (AZddG): Another nucleoside analogue with similar antiviral properties.
3′-Azido-2′,3′-dideoxyadenosine (AZddA): Known for its telomerase inhibitory activity.
2′,3′-Dideoxycytidine (ddC): A well-known antiviral agent used in the treatment of HIV.
Uniqueness: Cytidine, 3’-azido-2’,3’-dideoxy-2’-fluoro- is unique due to the presence of both the azido and fluoro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and its ability to interact with enzymes, while the azido group allows for specific chemical modifications and biological activities .
Propiedades
Número CAS |
127841-05-8 |
|---|---|
Fórmula molecular |
C9H11FN6O3 |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O3/c10-6-7(14-15-12)4(3-17)19-8(6)16-2-1-5(11)13-9(16)18/h1-2,4,6-8,17H,3H2,(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
FRXFYPCBDVKWIX-XVFCMESISA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




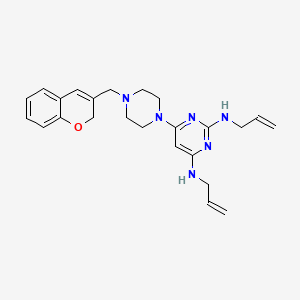

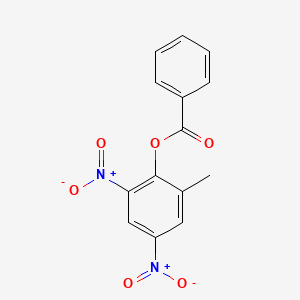

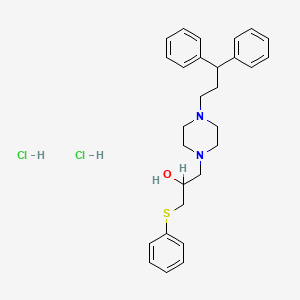
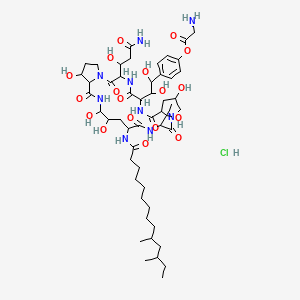
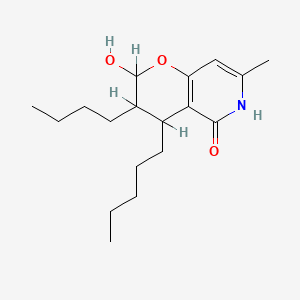

![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
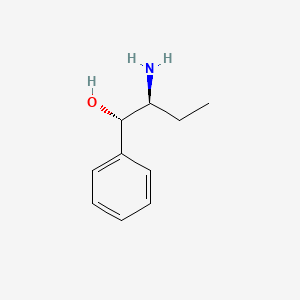
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)

